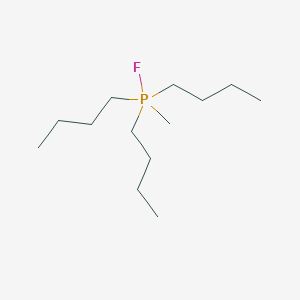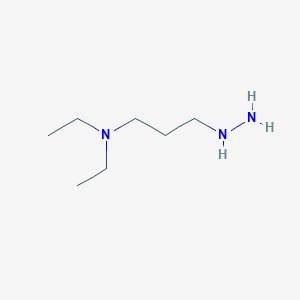
N,N-Diethyl-3-hydrazinylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N-Diethyl-3-hydrazinylpropan-1-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a hydrazine group attached to a propyl chain, which is further substituted with diethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-3-hydrazinylpropan-1-amine typically involves the reaction of diethylamine with 3-chloropropylhydrazine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: Diethylamine and 3-chloropropylhydrazine.
Reaction Conditions: The reaction is usually conducted in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained at around 0-5°C to control the reaction rate.
Procedure: Diethylamine is added dropwise to a solution of 3-chloropropylhydrazine in an appropriate solvent, such as ethanol. The mixture is stirred for several hours until the reaction is complete.
Purification: The product is purified by distillation or recrystallization to obtain pure this compound.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient and consistent production. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethyl-3-hydrazinylpropan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or azines.
Reduction: Reduction reactions can convert the hydrazine group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Formation of hydrazones or azines.
Reduction: Conversion to primary or secondary amines.
Substitution: Formation of substituted hydrazines.
Applications De Recherche Scientifique
N,N-Diethyl-3-hydrazinylpropan-1-amine has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various hydrazine derivatives.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential therapeutic applications, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals and specialty chemicals.
Mécanisme D'action
The mechanism of action of N,N-Diethyl-3-hydrazinylpropan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The hydrazine group can form covalent bonds with active sites of enzymes, leading to inhibition or activation of enzymatic activity. The compound may also interact with cellular pathways, affecting various biochemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N-Diethyl-1,3-propanediamine: Similar structure but lacks the hydrazine group.
N,N-Diethyl-3-aminopropylamine: Similar structure with an amine group instead of hydrazine.
N,N-Dimethyl-3-hydrazinylpropan-1-amine: Similar structure with methyl groups instead of ethyl groups.
Uniqueness
N,N-Diethyl-3-hydrazinylpropan-1-amine is unique due to the presence of both diethyl and hydrazine groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical transformations and interactions with biological targets.
Propriétés
Numéro CAS |
44911-14-0 |
|---|---|
Formule moléculaire |
C7H19N3 |
Poids moléculaire |
145.25 g/mol |
Nom IUPAC |
N,N-diethyl-3-hydrazinylpropan-1-amine |
InChI |
InChI=1S/C7H19N3/c1-3-10(4-2)7-5-6-9-8/h9H,3-8H2,1-2H3 |
Clé InChI |
JKAPLXAKEPFZOG-UHFFFAOYSA-N |
SMILES canonique |
CCN(CC)CCCNN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


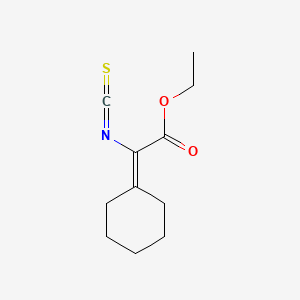
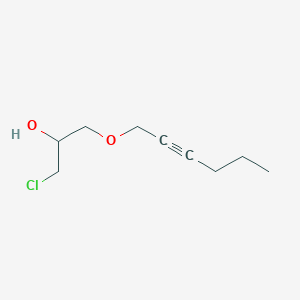




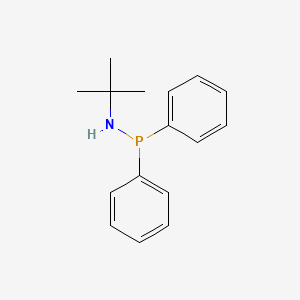



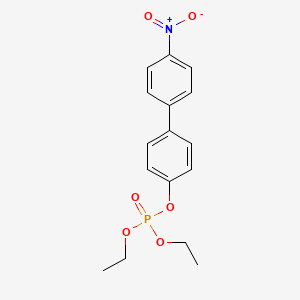
![4-[(Prop-2-en-1-yl)oxy]benzene-1-sulfonic acid](/img/structure/B14666107.png)
![5-[4-(Pentyloxy)phenyl]-2-phenylpyrimidine](/img/structure/B14666109.png)
